N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a hydroxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as a β-ketoamide, under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethoxyphenyl group is introduced to the oxazole ring.
Introduction of the Hydroxyphenyl Group: This can be done through a nucleophilic substitution reaction, where the hydroxyphenyl group is attached to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced oxazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting gene expression. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide: Similar structure but with a different position of the hydroxy group.
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.
Properties
CAS No. |
912761-29-6 |
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Molecular Formula |
C20H20N2O5 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N2O5/c1-25-17-7-6-13(10-19(17)26-2)8-9-21-20(24)16-12-18(27-22-16)14-4-3-5-15(23)11-14/h3-7,10-12,23H,8-9H2,1-2H3,(H,21,24) |
InChI Key |
KNSYKFUYXVDSQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC(=CC=C3)O)OC |
Origin of Product |
United States |
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